3-Bromo-6-chloroquinoline-8-carboxylic acid
Overview
Description
3-Bromo-6-chloroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroquinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst . Another approach is the Pfitzinger reaction , where isatin reacts with a halogenated benzaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling . This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are typically mild, and the process is scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 3-Bromo-6-chloroquinoline-8-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial and fungal strains . Additionally, it is investigated for its role in inhibiting specific enzymes and pathways involved in cancer progression .
Industry: The compound is used in the development of dyes , catalysts , and materials . Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroquinoline-8-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function . In cancer research, it is studied for its ability to interfere with DNA synthesis and cell division , leading to the inhibition of tumor growth .
Comparison with Similar Compounds
6-Bromo-8-chloroquinoline: Similar in structure but lacks the carboxylic acid group.
8-Bromoquinoline-3-carboxylic acid: Similar but with different substitution patterns on the quinoline ring.
Uniqueness: 3-Bromo-6-chloroquinoline-8-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-6-chloroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEMCPLCSXGKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855908 | |
Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860206-90-2 | |
Record name | 8-Quinolinecarboxylic acid, 3-bromo-6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860206-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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